molecular formula C10H8Cl2N2O2S B1426383 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1293218-43-5

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1426383
CAS No.: 1293218-43-5
M. Wt: 291.15 g/mol
InChI Key: SNNLWAGQUMKGKH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a sulfonyl chloride group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic aromatic substitution: The chlorophenyl group can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a thiol group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and substituted pyrazoles.

Scientific Research Applications

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar compounds to 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride include:

    1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has a carboxylic acid ester group instead of a sulfonyl chloride group, which affects its reactivity and applications.

    1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which makes it less reactive towards nucleophiles.

    1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound has an additional methyl group on the pyrazole ring, which can influence its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it useful in a variety of chemical and biological applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLWAGQUMKGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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